molecular formula C5H11ClN4O B6161116 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 2639442-89-8

3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No. B6161116
CAS RN: 2639442-89-8
M. Wt: 178.6
InChI Key:
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Description

The compound “3-(aminomethyl)benzoate hydrochloride” is a derivative of benzoic acid. It has a molecular weight of 201.65 and is a solid at room temperature . Another similar compound, “3-Aminomethylphenylboronic acid hydrochloride”, is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of these compounds involves a benzene ring substituted with an aminomethyl group . The exact structure would depend on the specific compound and its substituents.


Chemical Reactions Analysis

Aminomethyl groups are known to react with strong acids such as hydrochloric acid to form ammonium salts . They can also be involved in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “3-(aminomethyl)benzoate hydrochloride” has a boiling point of 179-181°C . “3-Aminomethylphenylboronic acid hydrochloride” is slightly soluble in water .

Mechanism of Action

The mechanism of action of these compounds would depend on their specific use. For example, “Epetraborole” has been used in trials studying the treatment of bacterial infections .

Safety and Hazards

These compounds should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for these compounds are vast. They can serve as versatile reagents for compound synthesis, catalysts for various reactions, and ligands for protein and enzyme investigations .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one. This intermediate is then reacted with formaldehyde and ammonium chloride to form 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": ["Ethyl acetoacetate", "Hydrazine hydrate", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid"], "Reaction": ["Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of a catalyst to form 4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one.", "Step 2: Formaldehyde and ammonium chloride are added to the intermediate from step 1 and the mixture is heated to form 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one.", "Step 3: Hydrochloric acid is added to the product from step 2 to form the hydrochloride salt of the compound." ] }

CAS RN

2639442-89-8

Molecular Formula

C5H11ClN4O

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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